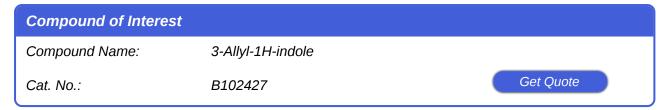


A Comparative Guide to the Spectroscopic Analysis of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **3-allyl-1H-indole** against structurally related alternatives, offering a framework for its structural confirmation. While a complete experimental dataset for **3-allyl-1H-indole** is not readily available in published literature, this document outlines the expected spectral characteristics based on established principles and data from reference compounds, **1H-Indole** and **3-methyl-1H-indole** (Skatole). The combined application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous pathway to structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 1H-Indole, 3-methyl-1H-indole, and the predicted data for **3-allyl-1H-indole**. This side-by-side comparison highlights the influence of the C3-substituent on the spectral output.



Compound	Technique	Observed / Expected Data
1H-Indole	¹H NMR (CDCl₃)	δ 8.10 (br s, 1H, N-H), 7.65 (d, 1H, H4), 7.40 (d, 1H, H7), 7.20 (t, 1H, H2), 7.15 (t, 1H, H6), 7.10 (t, 1H, H5), 6.55 (dd, 1H, H3).
¹³ C NMR (DMSO-d₅)	δ 135.8 (C7a), 128.1 (C3a), 124.2 (C2), 121.3 (C6), 120.0 (C4), 118.9 (C5), 111.4 (C7), 102.1 (C3).[1]	
IR (KBr, cm ⁻¹)	3406 (N-H stretch), 3050-3000 (Ar C-H stretch), 1580, 1456 (C=C stretch), 740 (odisubstituted benzene).	
MS (EI)	m/z 117 (M+), 90, 89.	
3-methyl-1H-indole	¹H NMR (CDCl₃)	δ 7.95 (br s, 1H, N-H), 7.59 (d, 1H, H4), 7.32 (d, 1H, H7), 7.15 (t, 1H, H6), 7.09 (t, 1H, H5), 6.98 (s, 1H, H2), 2.30 (s, 3H, CH ₃).
¹³ C NMR (CDCl₃)	δ 136.3 (C7a), 128.8 (C3a), 122.1 (C2), 121.9 (C6), 119.3 (C4), 119.2 (C5), 111.1 (C7), 110.6 (C3), 9.7 (CH ₃).	
IR (KBr, cm ⁻¹)	3400 (N-H stretch), 3050-3000 (Ar C-H stretch), 2915 (Alkyl C-H stretch), 1460 (C=C stretch), 740 (o-disubstituted benzene).	
MS (EI)	m/z 131 (M+), 130, 115, 103, 77.[2]	_
3-allyl-1H-indole	¹H NMR (CDCl₃)	(Expected) δ 8.00 (br s, 1H, N-H), 7.62 (d, 1H, H4), 7.35 (d,



		1H, H7), 7.18-7.05 (m, 2H, H5, H6), 7.01 (s, 1H, H2), 6.05 (m, 1H, -CH=), 5.20-5.05 (m, 2H, =CH ₂), 3.50 (d, 2H, -CH ₂ -).
(Expected Data)	¹³ C NMR (CDCl₃)	(Expected) δ 136.5 (C7a), 135.0 (-CH=), 128.5 (C3a), 122.5 (C2), 122.0 (C6), 119.5 (C4), 119.4 (C5), 115.5 (=CH ₂), 114.0 (C3), 111.2 (C7), 30.0 (-CH ₂ -).
IR (KBr, cm ⁻¹)	(Expected) 3400 (N-H stretch), 3075 (=C-H stretch), 3050- 3000 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1640 (C=C alkene stretch), 1460 (Ar C=C stretch), 990, 910 (=C-H bend).	
MS (EI)	(Expected) m/z 157 (M+), 130, 117, 116, 89, 77.	_

Interpretation of Expected Data for 3-allyl-1H-indole

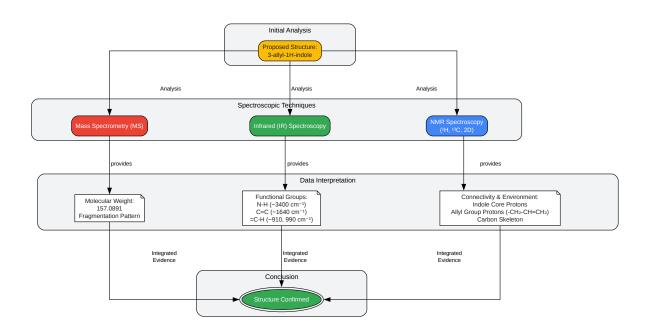
- ¹H NMR: The spectrum is expected to retain the characteristic signals for the indole core, similar to 3-methyl-1H-indole, but with the disappearance of the C3-H signal seen in the parent indole. Key signals confirming the allyl group include a multiplet around 6.05 ppm for the vinyl proton (-CH=), two multiplets between 5.05-5.20 ppm for the terminal vinyl protons (=CH₂), and a doublet around 3.50 ppm for the methylene protons (-CH₂-) adjacent to the indole ring.
- ¹³C NMR: The carbon spectrum should display signals for the eight carbons of the indole ring system, plus three additional signals for the allyl group. The presence of the methylene carbon at ~30.0 ppm, and two vinyl carbons at ~135.0 ppm and ~115.5 ppm would be definitive.



- IR Spectroscopy: The IR spectrum will confirm the key functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. A crucial signal is the alkene C=C stretch, expected around 1640 cm⁻¹. Additionally, characteristic out-of-plane =C-H bending vibrations around 990 and 910 cm⁻¹ would strongly indicate the presence of the terminal vinyl group.
- Mass Spectrometry: The molecular ion peak (M+) is expected at an m/z of 157, corresponding to the molecular weight of 3-allyl-1H-indole (C₁₁H₁₁N). A significant fragment at m/z 130 would arise from the loss of the vinyl group (•CH=CH₂), a characteristic fragmentation pattern.

Experimental Workflow for Structural Elucidation

The confirmation of **3-allyl-1H-indole**'s structure follows a logical workflow where data from multiple spectroscopic techniques are integrated.



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Workflow for the spectroscopic confirmation of 3-allyl-1H-indole.

Detailed Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the analyte (3-allyl-1H-indole) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
 Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- 2. Infrared (IR) Spectroscopy



- Sample Preparation:
 - (Solid Samples): Mix ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr).
 Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - (Liquid/Oil Samples): Place a small drop of the neat liquid between two salt plates (NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Acquisition:
 - Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation data and/or electrospray ionization (ESI) for accurate mass determination (e.g., a GC-MS for EI or an LC-QTOF for ESI).
- EI-MS Acquisition (via GC-MS):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.



- Injection: The sample is introduced via a gas chromatograph to separate it from impurities.
- High-Resolution MS (HRMS via ESI-TOF):
 - Ionization Mode: Positive ion mode.
 - Mass Range: m/z 50-500.
 - This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

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References

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